molecular formula C23H28O12 B1232703 Acetylgastrodin CAS No. 59252-47-0

Acetylgastrodin

Cat. No.: B1232703
CAS No.: 59252-47-0
M. Wt: 496.5 g/mol
InChI Key: ZFAXRAALWQSKDW-XNBWIAOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylgastrodin is a derivative of gastrodin, which is the main bioactive phenolic glycoside isolated from the traditional herbal plant Gastrodia elata Blume (also known as Tian ma) . The parent compound, gastrodin, has been extensively studied for its significant effects on the central nervous system (CNS) and is used in research related to headaches and neurasthenia . A specific patent indicates that Acetylgastrodin itself has been developed in an oral disintegration tablet for investigations into sedation, sleep, and nervous headache . Research on gastrodin suggests that Acetylgastrodin may share similar research applications due to their structural relation. These potential areas of study include neuroprotection, cerebral ischemia/reperfusion injury, and cognitive impairment . The mechanisms of action under investigation for gastrodin, which may provide insight into the activity of its derivatives, involve anti-inflammatory and antioxidant effects . Studies indicate it may help stabilize the tissue microenvironment after injury and modulate pathways such as the Nrf2 signaling cascade . Furthermore, gastrodin has been shown to alleviate mitochondrial dysfunction by regulating SIRT3-mediated TFAM acetylation, a mechanism being explored in models of vascular dementia . It is also noted for its ability to cross the blood-brain barrier, allowing for direct action in brain tissue . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59252-47-0

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

IUPAC Name

[4-[(2S,3R,4S,5R,6R)-2,3,4,5-tetraacetyloxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl acetate

InChI

InChI=1S/C23H28O12/c1-12(25)30-11-17-6-8-18(9-7-17)23(34-16(5)29)22(33-15(4)28)21(32-14(3)27)20(31-13(2)26)19(10-24)35-23/h6-9,19-22,24H,10-11H2,1-5H3/t19-,20-,21+,22-,23-/m1/s1

InChI Key

ZFAXRAALWQSKDW-XNBWIAOKSA-N

SMILES

CC(=O)OCC1=CC=C(C=C1)C2(C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OCC1=CC=C(C=C1)[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C2(C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS No.

59252-47-0

Synonyms

acetylgastrodin

Origin of Product

United States

Synthesis and Structural Elucidation of Acetylgastrodin

Biosynthetic Considerations and Precursors

Acetylgastrodin is a derivative of gastrodin (B1674634), a primary bioactive component found in the rhizomes of Gastrodia elata, a plant utilized in traditional medicine. ontosight.aimedkoo.com Gastrodin itself is a glucoside of 4-hydroxybenzyl alcohol. While acetylgastrodin is primarily produced through chemical synthesis, its natural precursor, gastrodin, has its origins in the plant's biosynthetic pathways. ontosight.aifrontiersin.org The biosynthesis of gastrodin in Gastrodia elata involves the glucosylation of 4-hydroxybenzyl alcohol.

The presence of both gastrodin and p-hydroxybenzyl alcohol in Gastrodia elata suggests the potential for the formation of various derivatives during traditional decoction processes. cabidigitallibrary.org This highlights the importance of understanding the plant's natural constituents as precursors for both naturally formed and synthetically derived compounds like acetylgastrodin.

Chemical Synthesis Methodologies and Derivatization Strategies

The primary method for producing acetylgastrodin is through the chemical acetylation of its natural precursor, gastrodin. ontosight.ai This process typically involves the use of acetic anhydride (B1165640) in the presence of a catalyst to introduce acetyl groups to the hydroxyl moieties of the gastrodin molecule. ontosight.ai Specifically, the hydroxyl groups on the glucose unit and the phenolic hydroxyl group are acetylated. ontosight.ai

Researchers have also explored various derivatization strategies starting from gastrodin to create novel compounds with potentially enhanced biological activities. For instance, a multi-step synthesis has been described to produce a derivative, GAD037, from gastrodin. nih.gov This synthesis involved the initial reduction of a starting material, followed by protection, glycosylation with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, deacetylation, and subsequent acetylation. nih.govmdpi.com Such derivatization strategies showcase the versatility of gastrodin as a scaffold for creating a library of related compounds.

A study on the chemical constituents of Gastrodia elata also reported the isolation of 6′-O-acetylgastrodin, indicating that acetylation can occur at specific positions on the glucose moiety. cabidigitallibrary.orgd-nb.inforesearchgate.net The synthesis of this specific derivative can be achieved, and its structure confirmed through methods like alkali hydrolysis, which yields the parent compound, gastrodin. researchgate.net

Structural Characterization and Confirmation

The definitive structure of acetylgastrodin and its derivatives is established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and three-dimensional arrangement.

Spectroscopic Analysis (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of acetylgastrodin.

NMR Spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. For acetylgastrodin and its derivatives, 1H and 13C NMR spectra reveal characteristic signals for the aromatic protons of the p-hydroxybenzyl moiety, the anomeric proton of the glucose unit, and the protons of the acetyl groups. mdpi.comd-nb.info Two-dimensional NMR experiments, such as COSY and HMBC, are used to establish the connectivity between different parts of the molecule. researchgate.net For example, the structure of 6′-O-acetylgastrodin was determined based on its NMR spectral data. d-nb.inforesearchgate.net

Mass Spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, which helps in confirming the molecular formula. cabidigitallibrary.orgmdpi.comd-nb.info For instance, ultra-performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UPLC-HRESIMS) has been used to detect acetylgastrodin derivatives in extracts of Gastrodia elata. cabidigitallibrary.org

Table 1: Spectroscopic Data for a Representative Acetylgastrodin Derivative (GAD037) mdpi.com

Technique Data Type Observed Values
HR-ESI-MS m/z [M+Na]+ 642.1975
1H NMR (500 MHz, CDCl3) Chemical Shift (δ, ppm) 6.55–6.52 (2H, m), 5.29 (1H, m), 5.23 (1H, m), 5.11 (1H, m), 5.03 (1H, d, J = 7.6 Hz), 4.32–4.28 (3H, m), 4.22–4.15 (3H, m), 3.90 (1H, m), 2.07 (3H, s), 2.06 (3H, s), 2.03 (3H, s), 1.43 (9H, s), 1.30 (3H, t, J = 7.1 Hz)

Crystallographic Methods (e.g., Single Crystal X-ray Diffraction)

The structures of several gastrodin derivatives have been determined using single crystal X-ray diffraction, providing definitive evidence for their molecular architecture. cabidigitallibrary.orgd-nb.infokib.ac.cnomicsdi.org This technique is particularly valuable for confirming the stereochemistry of the chiral centers within the glucose moiety and the glycosidic linkage. The resulting 3D model provides crucial insights into the molecule's shape and potential interactions with biological targets. ceitec.cz

Investigational Pharmacological Activities of Acetylgastrodin in Preclinical Models

Neuropharmacological Investigations

The neuropharmacological properties of acetylgastrodin have been extensively explored, revealing its potential to protect neurons, modulate cognitive function, and exert anticonvulsant, analgesic, and sedative effects in preclinical settings.

Acetylgastrodin has demonstrated significant neuroprotective capabilities in various models of neuronal injury, particularly those relevant to neurodegenerative diseases like Alzheimer's disease. In vitro studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that treatment with Tianma, containing gastrodin (B1674634) and its derivatives, can increase cell viability in the presence of beta-amyloid (Aβ)-induced toxicity. cuhk.edu.hk This protective effect is attributed to the attenuation of oxidative and apoptotic stress. cuhk.edu.hk The accumulation of Aβ peptides is a key pathological hallmark of Alzheimer's disease, and its ability to induce neuronal death is linked to oxidative stress and the generation of reactive oxygen species (ROS). nih.govnih.gov

Further research has indicated that the neuroprotective mechanisms may involve the mitigation of Aβ-induced oxidative damage. mdpi.com For instance, in models of Aβ-induced neurotoxicity, related compounds have been shown to reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation, and restore acetylcholine (B1216132) concentrations in brain tissue. mdpi.com Studies on other neuroprotective agents have shown similar effects against hydrogen peroxide (H2O2)-induced neuronal toxicity, where they decrease ROS levels and prevent mitochondrial dysfunction. nih.gov

Table 1: Summary of Neuroprotective Effects of Acetylgastrodin and Related Compounds in Preclinical Models

Model System Insult/Toxin Key Findings Reference(s)
PC12 Cells Beta-amyloid (Aβ) Increased cell viability; attenuation of oxidative and apoptotic stress. cuhk.edu.hk
Transgenic Drosophila Beta-amyloid (Aβ) Longer lifespan, improved locomotor function, and less-degenerated ommatidia. cuhk.edu.hk
Rat Hippocampal Neurons Hydrogen Peroxide (H2O2) Protection against neuronal toxicity, decreased ROS levels, and prevention of mitochondrial dysfunction (by other neuroprotective agents). nih.gov
Rat Striatal Cultures Beta-amyloid (Aβ), Hydrogen Peroxide (H2O2) Induction of cell death mediated by TRPM2 channels. nih.gov
SH-SY5Y Cells Beta-amyloid (Aβ) Increased cell viability, reduced LDH release, balanced MDA and ROS production, increased SOD activity, and lowered caspase-3 expression (by allicin, another neuroprotective compound). jsurgmed.com

The potential of acetylgastrodin and its parent compounds to modulate cognitive function has been investigated in several animal models of cognitive impairment, including those for Alzheimer's disease and cerebral ischemia. In transgenic mouse models of Alzheimer's disease, such as the 5xFAD model, treatment with Tianma has shown beneficial effects in the Morris water maze test, a task that assesses spatial learning and memory. cuhk.edu.hk

Cerebral ischemia, or reduced blood flow to the brain, is known to exacerbate cognitive impairment in the context of Alzheimer's disease. nih.govfrontiersin.orgfrontiersin.org Animal models combining cerebral ischemia with the administration of Aβ have demonstrated more severe cognitive deficits, increased Aβ deposition, neuronal loss, and enhanced neuroinflammation compared to models with either insult alone. nih.govnih.gov This suggests that cerebrovascular damage and Aβ pathology are interconnected in the progression of cognitive decline. nih.gov Studies on Tianma extracts in rat models of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, have revealed a significant reduction in brain infarct volume and neurological deficits. cuhk.edu.hk This neuroprotection in cerebral ischemia is associated with the upregulation of antioxidant enzymes and suppression of inflammatory cytokines. cuhk.edu.hk

Table 2: Effects of Acetylgastrodin and Related Compounds on Cognitive Function in Animal Models

Animal Model Condition Key Findings Reference(s)
5xFAD Transgenic Mice Alzheimer's Disease Improved performance in the Morris water maze test. cuhk.edu.hk
Rats with Hippocampal Aβ Injection and Endothelin-1 Induced Ischemia Alzheimer's Disease and Cerebral Ischemia Exacerbated cognitive impairment, increased Aβ deposits, and enhanced neuroinflammation in the combined model. nih.gov
Rats with Middle Cerebral Artery Occlusion (MCAO) Cerebral Ischemia Reduced brain infarct volume and neurological deficits; upregulation of antioxidant enzymes and suppression of inflammatory cytokines. cuhk.edu.hk
Mice with Bilateral Common Carotid Artery Occlusion (BCCAO) and Aβ Infusion Cerebral Ischemia and Aβ-induced cognitive decline Worsened cognitive decline in the combined model. nih.gov

The anticonvulsant properties of compounds derived from Gastrodia elata have been evaluated in various preclinical models of seizures and epilepsy. nih.govutah.eduresearchgate.net In a pilocarpine-induced temporal lobe epilepsy mouse model, treatment with a Gastrodia Rhizoma (GR) preparation prolonged the time to reach status epilepticus, decreased the percentage of mice developing status epilepticus, and suppressed the number of recurrent seizures. cuhk.edu.hk Furthermore, these studies demonstrated a neuroprotective effect by reducing neuronal loss in the hippocampus. cuhk.edu.hk

Preclinical screening for anticonvulsant drugs often employs models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests. nih.govscielo.br These models are useful for identifying compounds with potential antiepileptic activity. nih.govscielo.br The mechanisms underlying the anticonvulsant effects of many natural compounds are thought to involve the enhancement of GABAergic inhibition and/or the modulation of glutamatergic excitation. researchgate.netpharmacologyeducation.org

Table 3: Anticonvulsant Activity of Gastrodia Rhizoma Preparations in Preclinical Models

Animal Model Seizure Induction Agent Key Findings Reference(s)
Pilocarpine-induced temporal lobe epilepsy mice Pilocarpine Prolonged time to status epilepticus, decreased incidence of status epilepticus, suppressed recurrent seizures, and reduced hippocampal neuronal loss. cuhk.edu.hk
Maximal Electroshock (MES) test Electroshock Standard model for evaluating anticonvulsant efficacy. nih.govscielo.br
Subcutaneous Pentylenetetrazol (scPTZ) test Pentylenetetrazol Standard model for evaluating anticonvulsant efficacy. nih.govscielo.br

The potential analgesic effects of acetylgastrodin and related compounds have been explored in various animal models of pain. frontiersin.org These models are designed to mimic different types of pain, including acute, inflammatory, and neuropathic pain. ufsc.brnih.gov Common models include the hot plate test, which measures the response to thermal pain, and the formalin test, which assesses both acute and inflammatory pain responses. ufsc.brplos.orgnih.gov

Studies on other analgesic compounds in these models have demonstrated their ability to increase the pain threshold and reduce pain behaviors. plos.orgnih.gov For instance, in the hot plate test, an effective analgesic would increase the latency for the animal to respond to the heat stimulus. plos.org In the formalin test, which involves two phases of pain behavior, an analgesic could potentially reduce the response in either or both phases, indicating effects on both direct nociceptor activation and central sensitization. ufsc.br While specific studies on acetylgastrodin's analgesic effects are part of the broader research into Gastrodia elata, the plant is traditionally used for pain-related conditions.

The sedative and hypnotic potential of acetylgastrodin has been investigated in preclinical studies. researchgate.netfrontiersin.org Sedative-hypnotic drugs are agents that can calm or induce sleep. mhmedical.comslideshare.netnih.gov Preclinical evaluation of these effects often involves observing the locomotor activity of animals in an open field test or measuring the potentiation of sleep induced by a hypnotic agent like pentobarbital. nih.govslideshare.net A reduction in spontaneous movement is indicative of a sedative effect, while a shortened sleep latency and prolonged sleep duration in the presence of a hypnotic suggest hypnotic properties. nih.govnih.gov Research into the sedative and hypnotic effects of compounds from Gastrodia elata aligns with its traditional use for conditions like dizziness and insomnia.

Analgesic Effects in Animal Models

Anti-inflammatory and Immunomodulatory Research

Acetylgastrodin and extracts of Gastrodia elata have been investigated for their anti-inflammatory and immunomodulatory properties. Inflammation is a key component of many diseases, and agents that can modulate the immune response are of significant therapeutic interest. nih.govnih.gov Preclinical studies have shown that Tianma extracts can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in models of cerebral ischemia. cuhk.edu.hk This suggests an ability to dampen the inflammatory cascade that contributes to tissue damage in such conditions.

The immunomodulatory effects of various natural compounds have been demonstrated through their ability to inhibit key inflammatory pathways, such as the NF-κB signaling pathway, and to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. frontiersin.org Some compounds have also been shown to influence the function of immune cells like macrophages and neutrophils. nih.govfrontiersin.orgfrontiersin.orguu.nl

Table 4: Anti-inflammatory and Immunomodulatory Effects of Gastrodia Elata Extracts in Preclinical Models

Model System/Condition Key Findings Reference(s)
Rats with Middle Cerebral Artery Occlusion (MCAO) Suppressed production of IL-6 and TNF-α. cuhk.edu.hk
In vitro models (general) Inhibition of pro-inflammatory cytokine production, modulation of immune cell function. nih.govfrontiersin.orgfrontiersin.orguu.nl

Molecular and Cellular Mechanisms of Action of Acetylgastrodin

Receptor and Target Protein Interactions

Recent research has identified specific molecular targets through which gastrodin (B1674634) derivatives, including acetylgastrodin, exert their effects. These interactions are crucial for initiating the downstream signaling events that underpin the compound's biological activities. Key protein interactions include the Insulin (B600854) Receptor (INSR) and Alpha-Actinin-4 (ACTN4). mdpi.comresearchgate.net

The Insulin Receptor (INSR) is a transmembrane receptor belonging to the receptor tyrosine kinase superfamily. nih.gov It is composed of two extracellular alpha-subunits that bind ligands and two transmembrane beta-subunits that possess cytoplasmic tyrosine kinase activity. cellsignal.comucl.ac.uk Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation of its beta-subunits. cellsignal.comucl.ac.uk This activation creates docking sites for various intracellular adapter proteins, such as Insulin Receptor Substrates (IRS), which in turn initiate multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. nih.govcellsignal.comgenome.jp

Studies using a gastrodin derivative have demonstrated that it targets the INSR. mdpi.comresearchgate.net This interaction is a critical initiating step for the compound's neurotrophic-like effects. The binding to INSR leads to the activation of its intrinsic tyrosine kinase activity, which subsequently triggers downstream signaling pathways essential for cell metabolism, growth, and differentiation. researchgate.netgenome.jp

Alpha-Actinin-4 (ACTN4) is a non-muscle, actin-binding protein that plays a significant role in cytoskeleton organization, cell adhesion, and motility. nih.govbiorxiv.org Beyond its structural functions, ACTN4 can also translocate to the nucleus and act as a transcriptional co-activator for various transcription factors, including NF-κB and nuclear receptors, thereby modulating gene expression. nih.govatlasgeneticsoncology.org

Research has revealed that ACTN4 is another potential molecular target of gastrodin derivatives. mdpi.comresearchgate.net Techniques such as cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) have confirmed a direct interaction. mdpi.com Interestingly, further experiments using small interfering RNA (siRNA) suggest that the regulation of INSR and ACTN4 by the gastrodin derivative occurs independently, as knocking down one protein did not affect the compound's influence on the other. mdpi.com This modulation of ACTN4 is implicated in the compound's ability to influence cellular structure and gene expression.

Table 1: Summary of Acetylgastrodin's Target Protein Interactions

Target Protein Protein Class Cellular Location Role in Acetylgastrodin's Mechanism Supporting Evidence
Insulin Receptor (INSR) Receptor Tyrosine Kinase Plasma Membrane Serves as a primary binding target, initiating downstream signaling cascades. mdpi.comresearchgate.net Specific inhibitors, siRNA analysis. mdpi.com
Alpha-Actinin-4 (ACTN4) Actin-Binding Protein / Transcriptional Co-activator Cytoplasm, Nucleus Acts as a direct binding target, likely contributing to cytoskeletal and transcriptional regulation. mdpi.comresearchgate.netnih.gov CETSA, DARTS, siRNA analysis. mdpi.com

Insulin Receptor (INSR) Interactions

Intracellular Signaling Pathway Modulation

The interaction of acetylgastrodin with its target proteins, INSR and ACTN4, triggers the modulation of several key intracellular signaling pathways. These pathways are central to regulating fundamental cellular processes like survival, proliferation, and inflammatory responses.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. genome.jpfrontiersin.org Activation of this pathway typically occurs downstream of receptor tyrosine kinases like INSR. genome.jp Upon receptor activation, PI3K is recruited and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). creative-diagnostics.com PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated. genome.jpcreative-diagnostics.com Once active, Akt phosphorylates a wide array of downstream substrates, inhibiting pro-apoptotic proteins and promoting cell survival. creative-diagnostics.comcellsignal.com

Studies on a gastrodin derivative have shown that its targeting of INSR and ACTN4 leads to the activation of the PI3K/Akt signaling pathway. mdpi.comresearchgate.net This activation is a key mechanism behind the compound's observed neuroprotective and nerve growth factor (NGF)-mimic activities in PC12 cells. mdpi.comresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling cascade activated by growth factors and other extracellular stimuli. wikipedia.org This pathway plays a crucial role in regulating cell division, differentiation, and neuronal plasticity. qiagen.comnih.gov Activation of the INSR can also trigger this cascade, often through the phosphorylation of adapter proteins like Shc, which then activates the Ras-Raf-MEK-ERK signaling module. nih.govgenome.jpwikipedia.org Activated ERK can translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell growth and differentiation. qiagen.com Given that acetylgastrodin interacts with the INSR, it is implicated in the modulation of this pathway, which is fundamental to its effects on cellular proliferation and differentiation. researchgate.netnih.gov

The Nuclear Factor-kappa B (NF-κB) is a protein complex that functions as a pivotal transcription factor in inflammatory responses. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. nih.gov There, it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov Phenolic compounds and extracts from Gastrodia elata, the natural source of gastrodin, have been shown to inhibit the NF-κB signaling pathway. researchgate.net This inhibition is a key part of their anti-inflammatory mechanism. researchgate.net For instance, some compounds from Gastrodia elata have been observed to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators. researchgate.netresearchgate.net

Table 2: Overview of Signaling Pathways Modulated by Acetylgastrodin

Signaling Pathway Key Functions Effect of Acetylgastrodin/Derivatives Upstream Activator(s)
PI3K/Akt Cell survival, growth, proliferation. genome.jpcreative-diagnostics.com Activation. mdpi.comresearchgate.net INSR, ACTN4. mdpi.comresearchgate.net
MAPK/ERK Cell differentiation, proliferation, neuronal plasticity. qiagen.comnih.gov Involvement/Activation. researchgate.netnih.gov INSR. nih.govgenome.jp
NF-κB Inflammation, immune response. nih.gov Inhibition. researchgate.net Inflammatory stimuli. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetylgastrodin
Alpha-Actinin-4
Gastrodin
Insulin
IκB
NF-κB
Phosphatidylinositol-3,4,5-trisphosphate (PIP3)
Phosphatidylinositol-4,5-bisphosphate (PIP2)

MAPK/ERK Pathway Involvement

Enzyme Activity Modulation

Acetylgastrodin has been shown to modulate the activity of several key enzymes involved in inflammatory and neurodegenerative processes. This modulation is a significant aspect of its therapeutic potential. The ability of a compound to modulate enzyme activity is a crucial step in drug discovery, allowing for the identification of candidates that can influence specific disease pathways. bellbrooklabs.com

Research indicates that phenolic compounds, including those related to Acetylgastrodin, can inhibit the activity of cyclooxygenase (COX) enzymes. researchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov Specifically, some phenolic compounds have demonstrated the ability to inhibit both COX-1 and COX-2 isozymes in a dose-dependent manner. researchgate.net This inhibition of COX activity is a potential mechanism contributing to the anti-inflammatory properties of these compounds. researchgate.net

Lipoxygenases (LOX) are enzymes that catalyze the oxygenation of polyunsaturated fatty acids to produce lipid mediators involved in inflammation. nih.gov Inhibition of LOX activity is a therapeutic target for a variety of inflammatory diseases. nih.gov Phenolic compounds have been investigated for their potential to inhibit LOX activity. researchgate.net

Phospholipase A2 (PLA2) is an enzyme that hydrolyzes phospholipids, leading to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids. abcam.com PLA2 is implicated in various inflammatory conditions. abcam.commdpi.com Studies have shown that PLA2 activity is altered in the brains of individuals with Alzheimer's disease, suggesting a role for this enzyme in the disease's pathology. nih.gov

Lipooxygenase (LOX) Activity

Neurotransmitter System Interactions (e.g., VMAT2)

The vesicular monoamine transporter 2 (VMAT2) is a protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles. nih.govnih.gov This process is crucial for proper neurotransmission and for protecting neurons from the potentially toxic effects of cytosolic dopamine. nih.govnih.gov VMAT2 plays a significant role in maintaining cellular dopamine homeostasis. nih.gov Dysfunction of VMAT2 has been implicated in the neurotoxicity associated with certain psychostimulant drugs. nih.gov The neuroprotective function of VMAT2 is highlighted by its ability to sequester toxins and prevent them from causing cellular damage. nih.gov

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a fundamental biological process that can be triggered by various internal and external signals. scialert.netresearchgate.net It is characterized by a series of specific cellular and molecular events, including the activation of caspases, which are proteases that execute the apoptotic program. scialert.netresearchgate.net The process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.gov Anti-apoptotic proteins like Bcl-2 and Bcl-xL can prevent the release of mitochondrial factors that trigger caspase activation. nih.gov Dysregulation of apoptosis is a hallmark of many diseases, including neurodegenerative disorders. nih.govmdpi.com

Anti-Aβ Pathology Mechanisms

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com These peptides can aggregate to form oligomers, fibrils, and eventually plaques in the brain, leading to neuronal dysfunction and death. mdpi.com Therapeutic strategies targeting Aβ pathology include preventing its aggregation, neutralizing its toxicity, and enhancing its clearance from the brain. nih.gov The interaction between Aβ and other pathological factors, such as tau protein, is also a critical aspect of the disease process. mdpi.com Furthermore, cerebral amyloid angiopathy (CAA), the deposition of Aβ in the walls of cerebral blood vessels, is another significant feature of the disease that can be influenced by factors like the APOEε4 allele. mdpi.comfrontiersin.org

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

Absorption and Distribution Studies

Studies in animal models, such as rats and dogs, are designed to determine the rate and extent of a drug's absorption. europa.eunih.gov Following administration, blood samples are collected at various time points to measure the concentration of the compound. europa.eu This data allows for the calculation of key parameters like the maximum concentration (Cmax) and the time at which it is reached (Tmax). europa.eu

Once absorbed, a drug is distributed to various tissues. omicsonline.org The extent of distribution is influenced by factors like blood flow, the drug's ability to bind to proteins in the blood, and its permeability across biological membranes. genoskin.com Whole-body autoradiography is a technique that can be used to visualize which tissues concentrate the test substance. fda.gov Studies have shown that acetylgastrodin is rapidly absorbed and widely distributed in rats, with the ability to cross the blood-brain barrier.

Biotransformation and Metabolism in Preclinical Systems

Biotransformation, or drug metabolism, involves the chemical alteration of a compound by the body, primarily to make it more water-soluble for easier excretion. derangedphysiology.comsrce.hr This process is a key determinant of a drug's efficacy and potential toxicity. nih.gov The liver is the main site of drug metabolism, although other organs like the intestines, kidneys, and lungs also contribute. nih.gov

Metabolism is typically divided into two phases:

Phase I Reactions: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, often through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) enzyme system, located mainly in the liver, is a major player in Phase I metabolism.

Phase II Reactions: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous substance (e.g., glucuronic acid, sulfate), further increasing its water solubility and facilitating its elimination. srce.hr

Preclinical studies using animal models and in vitro systems, such as liver microsomes or hepatocytes, are essential to identify the metabolic pathways of a new drug. nih.govnih.gov These studies aim to identify the major metabolites and the enzymes responsible for their formation. nih.gov Acetylgastrodin undergoes biotransformation where it is hydrolyzed to its primary active metabolite, gastrodin (B1674634) (p-hydroxybenzyl alcohol). Gastrodin is then further metabolized.

Table 1: Key Metabolic Processes in Preclinical Systems

Metabolic Phase Description Primary Enzymes/Reactions Effect on Compound
Phase I Introduction or exposure of functional groups. Cytochrome P450 (CYP) enzymes, Oxidation, Reduction, Hydrolysis. Increases polarity.
Phase II Conjugation with endogenous molecules. srce.hr UDP-glucuronyltransferases, Sulfotransferases. srce.hr Greatly increases water solubility for excretion. srce.hr

Excretion Pathways

Excretion is the final step in the pharmacokinetic process, involving the removal of the parent drug and its metabolites from the body. biotechfarm.co.il The primary routes of excretion are through the kidneys into urine and through the liver into bile and subsequently feces. biotechfarm.co.il The rate and pathway of excretion determine a drug's half-life and duration of action. genoskin.com

Animal studies are critical for determining how a compound is eliminated. biotechfarm.co.il In these studies, urine and feces are collected over a period of time after drug administration to measure the amount of the parent drug and its metabolites that are excreted. fda.gov This helps to quantify the contribution of each excretion route. Studies in rats have demonstrated that acetylgastrodin and its metabolites are primarily eliminated from the body via the kidneys and excreted in the urine.

Relationship Between Pharmacokinetics and Pharmacodynamics in Animal Models

The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing drug therapy. bioagilytix.com PK/PD modeling aims to link the concentration of a drug in the body over time to its pharmacological effect. nih.gov This integration helps in understanding the onset, intensity, and duration of a drug's action. bioagilytix.com

Animal models of disease are used to establish these PK/PD relationships. nih.gov By measuring drug concentrations in plasma or at the target site and simultaneously assessing a pharmacodynamic endpoint (e.g., reduction in a disease biomarker), researchers can develop models that describe the concentration-effect relationship. For instance, a study might correlate the plasma concentration of an anti-inflammatory drug with the reduction in paw swelling in a rat model of arthritis. mdpi.com These models are invaluable for predicting effective dosage regimens in humans and are a fundamental component of modern drug development. nih.gov In the case of acetylgastrodin, its neuroprotective effects observed in animal models are correlated with the concentrations of the compound and its primary active metabolite, gastrodin, in the brain.

Structure Activity Relationship Sar and Derivative Development

Identification and Characterization of Novel Gastrodin (B1674634) Derivatives

The quest for more potent therapeutic agents has led to the identification and characterization of numerous novel gastrodin derivatives, isolated from natural sources or created through synthesis. The rhizomes of Gastrodia elata Blume are a primary natural source, from which a variety of derivatives have been isolated and identified. acs.orgcabidigitallibrary.org

Systematic studies of Gastrodia elata have resulted in the isolation of several new compounds. acs.org For instance, nine new gastrodin derivatives were isolated from an aqueous extract of the rhizomes, including seven p-hydroxybenzyl-modified gastrodin ethers and 6′-O-acetylgastrodin. cabidigitallibrary.orgresearchgate.netkib.ac.cn The structures of these compounds were determined using comprehensive spectroscopic methods like 1D and 2D NMR, high-resolution ESI-MS, and sometimes confirmed by single-crystal X-ray diffraction. acs.orgcabidigitallibrary.orgresearchgate.net Further research has also led to the identification of unique derivatives such as a gastrodin isocitrate and various differently substituted parishin (B150448) derivatives. acs.org Parishin compounds, which are rare polyphenolic glucosides, have also been identified in the twig of Maclura tricuspidata. mdpi.com

In addition to isolation from natural sources, synthetic approaches have yielded a diverse array of gastrodin analogs. A notable example is GAD037, a derivative synthesized through a structure-activity relationship study based on gastrodin's chemical structure. mdpi.comnih.govresearchgate.net GAD037 demonstrated significantly higher nerve growth factor (NGF)-mimic activity compared to gastrodin itself. mdpi.comnih.govresearchgate.net Another synthetic effort produced a series of substituted aryl glycosides as gastrodin analogues, with some showing potential as anti-influenza agents. mdpi.com The characterization of these novel derivatives involves a combination of techniques including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) to elucidate their precise chemical structures. acs.orgmdpi.complos.org

Below is a table summarizing some of the identified novel gastrodin derivatives.

Derivative Name/ClassSource/MethodKey Structural FeaturesIdentified Activities
p-Hydroxybenzyl-modified gastrodin ethers Isolation from Gastrodia elataEthers formed at the p-hydroxybenzyl position. cabidigitallibrary.orgresearchgate.netInactive in preliminary cell-based assays at 10 μM. kib.ac.cn
6′-O-acetylgastrodin Isolation from Gastrodia elataAcetyl group at the 6' position of the glucose moiety. cabidigitallibrary.orgresearchgate.netNot specified.
Gastrodin isocitrate Isolation from Gastrodia elataGastrodin linked to an isocitrate backbone. acs.orgNeuroprotective effects. acs.org
Parishin derivatives Isolation from Gastrodia elata & Maclura tricuspidataEsters formed by the condensation of gastrodin subunits with acids like citric acid. acs.orgmdpi.complos.orgNeuroprotective, cognitive improvement. acs.orgnih.gov
GAD037 SyntheticSpecific modification of the gastrodin structure. mdpi.comnih.govNGF-mimic activity, neuroprotection. mdpi.comnih.govresearchgate.net
Substituted aryl glycosides SyntheticModifications to the substituents and their positions on the phenyl ring. mdpi.comAnti-influenza activity. mdpi.com
Gastrodinol derivatives Isolation from Gastrodia elata flower branchModifications on the gastrodinol structure.Antibacterial, acetylcholinesterase inhibitory. kib.ac.cn

Rational Design of Acetylgastrodin Analogs

The development of novel therapeutic agents has been significantly accelerated by rational, structure-based drug design and computational methods. nih.govnih.govebi.ac.uk These approaches are instrumental in designing acetylgastrodin analogs with potentially improved pharmacological properties. mdpi.comrwth-aachen.denih.gov By utilizing computational tools, researchers can model the interaction between a ligand and its target protein, predict binding affinities, and design new derivatives with enhanced efficacy. nih.govnih.gov

Computer-aided design begins with understanding the three-dimensional structure of the target protein. nih.gov For acetylgastrodin and its derivatives, targets could include enzymes or receptors involved in neurological pathways. Molecular docking simulations are then used to predict how different analogs will bind to the active site of the target. nih.govdovepress.com This allows for the screening of a large number of virtual compounds and the prioritization of those with the most favorable predicted binding energies for synthesis and biological testing. nih.gov

Quantitative structure-activity relationship (QSAR) methods are also widely used. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized analogs. nih.gov The process involves generating a series of analogs with systematic structural modifications and then using computational analysis to identify key structural features that are crucial for activity. nih.gov This knowledge-driven approach, supported by computational chemistry, facilitates the design of novel molecules with optimized characteristics. researchgate.net

Comparative Pharmacological Efficacy of Acetylgastrodin and Derivatives

A critical aspect of derivative development is the comparative evaluation of their pharmacological effects against the parent compound, acetylgastrodin, or gastrodin itself. These studies aim to identify derivatives with superior potency and efficacy.

One study synthesized a novel gastrodin derivative, referred to as Gas-D, and compared its anti-migraine effects to gastrodin (Gas) in a nitroglycerin-induced migraine rat model. nih.gov Gas-D demonstrated more potent anti-migraine effects, which were attributed to the inhibition of both central trigeminal nerve activation and the peripheral release of calcitonin gene-related peptide (CGRP), along with nitric oxide (NO) scavenging. nih.gov Additionally, Gas-D showed a significant anti-nociceptive effect in a thermal pain model, unlike gastrodin. nih.gov

In the context of cognitive function, the efficacy of gastrodin and its derivatives, parishin and parishin C, was compared in an animal model of learning and memory deficits. nih.gov In the Morris water maze task, parishin C (at 15 and 50 mg/kg) and parishin (at 150 mg/kg) significantly improved spatial learning and memory, whereas gastrodin showed no significant effect at 150 mg/kg. nih.gov In vivo long-term potentiation (LTP) recordings further supported these findings, with parishin C being the most potent in reversing scopolamine-induced LTP suppression, followed by parishin, while gastrodin had only a modest effect. nih.gov This suggests that the esterification of gastrodin to form parishins enhances its cognitive-improving activity. nih.gov

Another derivative, GAD037, was found to have superior neuroprotective and NGF-mimic activities compared to gastrodin. mdpi.comnih.gov The NGF-mimic effect of GAD037 was twofold that of gastrodin, and it effectively protected PC12 cells from oxidative stress and Aβ-induced toxicity. mdpi.com

The table below provides a comparative overview of the pharmacological efficacy of acetylgastrodin and some of its derivatives.

CompoundPharmacological ModelComparative EfficacyReference
Gastrodin (Gas) Nitroglycerin-induced migraine (rats)Less potent than Gas-D. nih.gov
Gas-D Nitroglycerin-induced migraine (rats)Potent anti-migraine and anti-nociceptive effects. nih.gov
Gastrodin Scopolamine-induced cognitive deficit (rats)No significant effect at 150 mg/kg on spatial memory. Modest effect on LTP. nih.gov
Parishin Scopolamine-induced cognitive deficit (rats)Improved spatial memory at 150 mg/kg. Reversed LTP suppression. nih.gov
Parishin C Scopolamine-induced cognitive deficit (rats)Most potent; improved spatial memory at 15 and 50 mg/kg. Potently reversed LTP suppression. nih.gov
Gastrodin (gas) NGF-mimic activity in PC12 cellsBaseline activity. mdpi.comnih.gov
GAD037 NGF-mimic activity in PC12 cellsTwofold higher NGF-mimic activity than gastrodin. mdpi.com

These comparative studies are essential for identifying lead compounds with enhanced therapeutic potential for further development.

Structural Modifications for Enhanced Biological Activities

Structural modification is a key strategy in medicinal chemistry to enhance the biological activities of a lead compound. frontiersin.orgnih.gov For acetylgastrodin, various structural alterations have been explored to improve its therapeutic properties, such as neuroprotective and anti-inflammatory effects.

The anti-inflammatory activity of phenolic compounds, including derivatives of gastrodin, has been linked to their chemical structure. researchgate.net Modifications to the phenyl ring and the glycosidic linkage can influence activities like cyclooxygenase (COX) inhibition and antioxidant capacity. mdpi.comresearchgate.net For example, a study on phenolic derivatives from Gastrodia elata root found that 4-hydroxy-3-methoxybenzaldehyde was the most potent anti-inflammatory and analgesic compound among those tested. researchgate.net The introduction of certain substituents can modulate the compound's ability to scavenge reactive oxygen species or interact with inflammatory enzymes. researchgate.net Furthermore, improving the water solubility of a compound through structural modification, such as glucuronidation, can enhance its bioavailability and in vivo activity. mdpi.com

In the realm of neuroprotection, structural modifications aim to increase blood-brain barrier permeability and enhance interaction with neural targets. explorationpub.com Studies on compounds like asiatic acid and epigallocatechin gallate (EGCG) show that adding lipophilic groups or using nanocarriers can improve brain delivery and neuroprotective efficacy. explorationpub.comnih.gov The structure-activity relationship of gastrodin derivatives in neuroprotection suggests that the aglycone part and the type of glycosidic linkage are crucial. acs.org For instance, the position of a hydroxyl group on the backbone of a gastrodin derivative was found to influence its neuroprotective potential. acs.org The development of derivatives often involves creating a library of compounds with slight structural changes to systematically probe the SAR and identify modifications that lead to enhanced biological function. mdpi.com

Analytical Methodologies for Acetylgastrodin and Its Metabolites in Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone of bioanalytical chemistry, enabling the separation of acetylgastrodin and its metabolites from the complex mixture of components present in biological samples. chromatographytoday.com The choice between liquid or gas chromatography is largely dictated by the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals and their metabolites in biological fluids. chromatographytoday.comopenaccessjournals.com Its versatility allows for the separation of a broad range of compounds, making it highly suitable for acetylgastrodin and its derivatives. openaccessjournals.com HPLC operates by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). openaccessjournals.com The separation is based on the differential partitioning of the analytes between the two phases. openaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). thermofisher.comnih.gov

A key metabolite of acetylgastrodin is gastrodin (B1674634), which is further metabolized to p-hydroxybenzyl alcohol. A rapid and specific HPLC method has been developed for the simultaneous determination of gastrodin and its metabolite, p-hydroxybenzyl alcohol, in various biological matrices from rats, including plasma, bile, liver, urine, and feces. nih.gov This method utilizes a reversed-phase C18 column with a simple mobile phase of methanol and water, coupled with UV detection. nih.gov The simplicity and speed of this method make it suitable for pharmacokinetic investigations. nih.gov

Table 1: Example of HPLC Method for Gastrodin and its Metabolite

ParameterConditionReference
Analytes Gastrodin, p-hydroxybenzyl alcohol nih.gov
Matrix Rat plasma, bile, liver, urine, feces nih.gov
Column YWG-C18 (Reversed Phase) nih.gov
Mobile Phase Methanol-Water (2.5:97.5 v/v) nih.gov
Detection UV at 221 nm nih.gov
Internal Standard Phloroglucinolum nih.gov
Linear Range 10-320 µg/mL nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. creative-proteomics.comalwsci.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. creative-proteomics.com The separation is based on the compound's boiling point and its interaction with the stationary phase. nih.gov

Direct analysis of acetylgastrodin and its glycosylated metabolites by GC is generally not feasible due to their high polarity, low volatility, and thermal instability. alwsci.comnih.gov To make these compounds suitable for GC analysis, a chemical derivatization step is required. alwsci.comnih.gov Derivatization converts polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives, often through processes like silylation or acylation. nih.gov For instance, trimethylsilylation is a common technique used in metabolomics to increase the volatility of sugars, amino acids, and organic acids for GC analysis. nih.gov

While specific GC methods for acetylgastrodin are not prominently documented, the general principles of GC-based metabolomics could be applied. nih.govnih.gov After derivatization, the resulting volatile analytes can be separated on a capillary column and detected. creative-proteomics.com The high chromatographic resolution of GC makes it excellent for separating complex mixtures. creative-proteomics.com

Mass Spectrometry-Based Methods

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with a chromatographic separation method (a "hyphenated" technique), it provides high selectivity and sensitivity, making it the gold standard for quantitative bioanalysis. nih.gov

LC-MS and LC-MS/MS

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a dominant technology in modern bioanalysis for its superior sensitivity and specificity. nih.govwalshmedicalmedia.comnih.gov This approach allows for the accurate quantification of drugs and their metabolites even at very low concentrations in complex biological matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), an advanced form of HPLC utilizing smaller particle-sized columns for faster and more efficient separations, is often coupled with tandem mass spectrometry (UPLC-MS/MS) for pharmacokinetic studies. walshmedicalmedia.comfrontiersin.orgfrontiersin.org A highly sensitive UPLC-MS/MS method has been successfully developed and validated for the identification and quantification of gastrodin and its five metabolites in rat plasma. nih.gov This method employed negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Table 2: Example of UPLC-MS/MS Method for Gastrodin and its Metabolites

ParameterConditionReference
Analytes Gastrodin and five metabolites nih.gov
Matrix Rat plasma nih.gov
Chromatography UFLC (Ultra Fast Liquid Chromatography) nih.gov
Ionization ESI (Negative Mode) nih.gov
Detection MS/MS (Multiple Reaction Monitoring) nih.gov
Internal Standard Bergeninum nih.gov
Lower Limit of Quantification 1 ng/mL for all analytes nih.gov
Linear Range 0.001-10 µg/mL nih.gov

This UPLC-MS/MS method was not only able to quantify known metabolites but also to identify previously unreported metabolites in rat plasma based on their mass spectral characteristics. nih.gov The validation of such methods typically includes assessing specificity, linearity, precision, accuracy, recovery, matrix effects, and stability to ensure reliable results. nih.govfrontiersin.orgjapsonline.com

GC-MS and GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. creative-proteomics.comnih.gov It is a robust and widely used technique for the profiling of small molecule metabolites. nih.govnih.gov As with standalone GC, the analysis of non-volatile compounds like acetylgastrodin requires a prior derivatization step to increase volatility. alwsci.comnih.gov

Once derivatized, the analytes are separated by the GC column and then ionized, commonly by electron ionization (EI). creative-proteomics.com EI generates reproducible fragmentation patterns that act as a "fingerprint" for a specific compound, allowing for confident identification by comparing the obtained mass spectrum to spectral libraries like the one from the National Institute of Science and Technology (NIST). scispace.com

GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity. nih.gov By using multiple reaction monitoring (MRM), it can accurately quantify target analytes in highly complex matrices, even when co-eluting interferences are present. nih.govmdpi.com While specific applications for acetylgastrodin are scarce, GC-MS/MS is a standard method for the quantitative analysis of various endogenous compounds, such as organic acids and sugars, in biological samples after derivatization. nih.govmetbio.net

Sample Preparation Techniques for Bioanalysis

Effective sample preparation is a critical prerequisite for reliable bioanalytical results. ijpsjournal.comchromatographyonline.com Its primary goals are to remove interfering substances from the biological matrix (e.g., proteins, phospholipids, salts), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. ijpsjournal.comyoutube.com The choice of technique depends on the analyte's properties, the biological matrix, and the subsequent analytical method. ijpsjournal.com

Common techniques used for preparing biological samples for the analysis of small molecules like acetylgastrodin and its metabolites include:

Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing proteins from plasma or serum samples. ijpsjournal.comgcms.cz It involves adding a large excess of an organic solvent (like acetonitrile or methanol) or an acid to the sample, which causes the proteins to denature and precipitate. ijpsjournal.comgcms.cz The precipitated proteins are then removed by centrifugation or filtration, and the supernatant containing the analytes can be directly injected or further processed. gcms.cz This technique was used in the HPLC analysis of gastrodin, where ethanol (B145695) was used for protein precipitation. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.com The analyte partitions into the organic phase, leaving many water-soluble interferences behind. This method provides a cleaner extract compared to PPT. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent material packed in a cartridge or a 96-well plate to isolate analytes from a liquid sample. ijpsjournal.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes with a small volume of solvent. ijpsjournal.com SPE can provide significant sample clean-up and concentration, leading to improved sensitivity and reduced matrix effects in LC-MS/MS analysis. ijpsjournal.com

Method Validation Parameters in Preclinical Research (Specificity, Sensitivity, Accuracy, Precision, Reproducibility, Stability)

The validation of bioanalytical methods is a critical process in preclinical research, ensuring that the quantitative analysis of a drug and its metabolites in biological matrices is reliable and reproducible. au.dkaustinpublishinggroup.com This process involves a series of experiments to demonstrate that a specific method is suitable for its intended purpose. au.dkrrml.ro For acetylgastrodin and its primary metabolite, gastrodin, robust analytical methods are essential for accurately characterizing their pharmacokinetic profiles. The validation of these methods assesses several key parameters to guarantee the integrity of the data generated in preclinical studies. slu.seeuropa.eueuropa.eu

Specificity

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. austinpublishinggroup.com These potentially interfering substances can include endogenous matrix components, metabolites, and decomposition products. austinpublishinggroup.com In preclinical research involving acetylgastrodin, the analytical method must be able to distinguish acetylgastrodin and its metabolite, gastrodin, from other substances present in the biological matrix, such as plasma.

To assess specificity, blank matrix samples from at least six different sources are analyzed to check for interferences at the retention times of the analytes and the internal standard (IS). austinpublishinggroup.com The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the specificity is evaluated by comparing the chromatograms of blank plasma, plasma spiked with the analyte and IS, and a plasma sample from a subject after administration. The absence of interfering peaks in the blank plasma at the retention times of the analytes confirms the specificity of the method. innovareacademics.in

Sensitivity

The sensitivity of a bioanalytical method is determined by the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. japsonline.com A sensitive method is crucial for detecting low concentrations of acetylgastrodin and its metabolites, especially during the terminal phase of pharmacokinetic studies.

The LLOQ is established by analyzing at least five samples independent of the standards and should have a signal-to-noise ratio of at least 10. japsonline.com The precision, expressed as the coefficient of variation (CV), at the LLOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration. envt.fr For example, in a validated LC-MS method for the simultaneous determination of gastrodin in rat plasma, the LLOQ was reported to be 0.025 µg/mL. cstti.com

Table 1: Example LLOQ for Gastrodin in Rat Plasma

AnalyteMatrixLLOQ (µg/mL)
GastrodinRat Plasma0.025

This table presents data for gastrodin, the primary metabolite of acetylgastrodin, as a relevant example. cstti.com

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. researchgate.net It is typically expressed as the relative error (RE%) and is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high).

For a bioanalytical method to be considered accurate, the mean value should be within ±15% of the nominal value for the QC samples, except for the LLOQ, where it should not deviate by more than ±20%. austinpublishinggroup.com Accuracy is assessed through both intra-day (within a single day) and inter-day (on different days) analyses. For example, a validated LC-MS/MS method for a compound in rat plasma demonstrated intra-day accuracy with RE% ranging from -5.2% to 14% and inter-day accuracy with RE% also within acceptable limits. rsc.org

Precision

Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at the same concentration levels as accuracy and is also divided into intra-day and inter-day precision.

The precision determined at each concentration level should not exceed 15% of the CV, except for the LLOQ, where it should not exceed 20%. austinpublishinggroup.com In a study determining gastrodin in rat plasma, the intra-day and inter-day precision for the entire validation were reported to be less than 14.7% RSD. cstti.com

Table 2: Example of Intra-day and Inter-day Precision for Gastrodin in Rat Plasma

AnalytePrecision TypeRSD (%)
GastrodinIntra-day< 14.7
GastrodinInter-day< 14.7

This table presents data for gastrodin, the primary metabolite of acetylgastrodin, as a relevant example. cstti.com

Reproducibility

Reproducibility assesses the precision between different laboratories, which is a critical parameter if the analytical method is to be transferred. Cross-validation is performed to ensure that the method can be successfully replicated in another laboratory or with different analysts or equipment. austinpublishinggroup.com This involves analyzing the same set of samples at two different sites or by two different analysts and comparing the results. The discrepancy between the results should be within acceptable limits, typically ±20%.

Stability

Stability evaluations are essential to ensure that the concentration of the analyte in a sample at the time of analysis is the same as at the time of collection. researchgate.net The stability of acetylgastrodin and its metabolites must be assessed under various conditions that mimic the sample handling and storage process in a preclinical study. This includes:

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated freezing and thawing cycles. Typically, three cycles are performed at two different concentrations (low and high QC). The samples are frozen at -20°C or -80°C and thawed at room temperature. researchgate.net

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the time samples might be left on a laboratory bench during processing. researchgate.net

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period, which should be at least as long as the duration of the sample storage in the preclinical study. researchgate.net

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples (extracts) in the autosampler of the analytical instrument. researchgate.net

Stock Solution Stability: The stability of the stock solutions of the analyte and the internal standard at room temperature and under refrigeration is also determined. austinpublishinggroup.com

For each stability test, the mean concentration of the stability samples is compared to that of freshly prepared samples, and the deviation should be within ±15%. For example, in the validation of an LC-MS/MS method, analytes are often found to be stable in plasma after three freeze-thaw cycles and for at least 24 hours at room temperature. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics)

The integration of multi-omics technologies stands to revolutionize our understanding of how Acetylgastrodin functions at a systemic level. nih.gov By combining transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites), researchers can bridge the gap between gene expression and phenotype, providing a holistic view of the compound's biological impact. nih.govfrontiersin.org

An integrated transcriptomic and metabolomic analysis would allow for the simultaneous identification of genes whose expression is altered by Acetylgastrodin and the corresponding changes in metabolic pathways. mdpi.complos.org This dual approach is powerful for elucidating the complex molecular mechanisms underlying a drug's effects. frontiersin.org For instance, in studies of neurological disorders, combining these omics platforms has helped identify key metabolic pathways and functional genes involved in the disease process. nih.gov A similar approach for Acetylgastrodin could reveal how it modulates neuroinflammation, metabolism, and synaptic function in conditions like sepsis-associated encephalopathy. worldbrainmapping.org

By applying this integrated analysis to preclinical models treated with Acetylgastrodin, researchers could construct a comprehensive network of interacting genes and metabolites. nih.gov This would not only validate known mechanisms but also uncover novel therapeutic targets and pathways. For example, studies on other natural products have successfully used this approach to identify biomarkers and understand therapeutic action in complex conditions like post-traumatic stress disorder (PTSD). amegroups.org

Table 1: Illustrative Example of Integrated Omics Data for Acetylgastrodin Research

Analytical ApproachPotential FindingsExample Data PointImplication for Acetylgastrodin
Transcriptomics (RNA-Seq)Identification of differentially expressed genes (DEGs) in brain tissue following treatment.Upregulation of Brain-Derived Neurotrophic Factor (BDNF) gene.Provides genetic evidence for neuroprotective effects.
Metabolomics (LC-MS/MS)Detection of significantly altered metabolites in serum or brain homogenate.Increase in N-acetylaspartate (NAA), a marker of neuronal health.Offers a biomarker for assessing therapeutic efficacy and neuronal integrity.
Integrated AnalysisCorrelation of specific gene expression changes with metabolic pathway alterations.Correlation between upregulated genes in the glutathione (B108866) synthesis pathway and increased levels of glutathione.Elucidates the mechanism of Acetylgastrodin's antioxidant effects.

Advanced Preclinical Disease Models for Acetylgastrodin Efficacy Studies

To better predict the clinical success of Acetylgastrodin, its efficacy must be evaluated in advanced preclinical models that more accurately replicate human diseases. plos.org For neurodegenerative conditions like Alzheimer's disease, this means moving beyond simple models to more complex systems.

Transgenic mouse models, such as those overexpressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are invaluable tools. scienceopen.com These models develop key pathological features of Alzheimer's, including progressive amyloid-beta (Aβ) plaque deposition and neuroinflammation. scienceopen.comfrontiersin.org Testing Acetylgastrodin in these models would provide crucial data on its ability to modify disease hallmarks, which is a critical step before human trials. frontiersin.org The use of such models has been instrumental in the preclinical assessment of other potential Alzheimer's therapies, including those targeting tau pathology. ucsd.edu

Furthermore, the development of humanized models, such as mice with livers engrafted with human hepatocytes, offers a more relevant system for studying metabolism and pharmacokinetics. mdpi.com While not directly a neurological model, this approach could provide better predictions of how Acetylgastrodin is processed in humans. For neurological applications, patient-derived organoids and "disease-on-a-chip" microfluidic platforms are emerging as powerful tools to study drug efficacy in a human-relevant context, simulating the tissue microenvironment and cellular interactions.

Table 2: Comparison of Preclinical Models for Neurodegenerative Disease Research

Model TypeDescriptionApplication for AcetylgastrodinLimitations
Standard Rodent ModelsChemically-induced or lesion-based models (e.g., scopolamine-induced amnesia).Initial screening for cognitive-enhancing effects.Do not replicate the chronic, progressive nature of human neurodegeneration. plos.org
Transgenic Mouse Models (e.g., APP/PS1)Genetically engineered to express human genes associated with a disease, like Alzheimer's. scienceopen.comEvaluating efficacy against specific pathologies like amyloid plaques and neuroinflammation. frontiersin.orgMay not fully recapitulate all aspects of sporadic human disease. scienceopen.com
Humanized Models & OrganoidsModels incorporating human cells or tissues, or 3D cultures derived from patient stem cells. mdpi.comTesting effects on human neurons and assessing human-specific metabolic pathways.Technically complex, costly, and may lack systemic interactions (e.g., immune system).

Computational Chemistry and in silico Approaches in Drug Discovery

Computational chemistry and in silico methods offer a rapid, cost-effective way to accelerate drug discovery and optimize therapeutic compounds. ajchem-a.com These approaches use computer simulations to predict how a molecule like Acetylgastrodin will interact with biological targets. biomedpharmajournal.org

Molecular docking is a key in silico technique that models the binding between a ligand (Acetylgastrodin) and a target protein, such as Acetylcholinesterase (AChE), a relevant enzyme in Alzheimer's disease. nih.govajchem-a.com Such studies can predict the binding affinity and identify the specific amino acid residues involved in the interaction, providing insight into the mechanism of action at a molecular level. nih.gov This information can then be used to computationally design new derivatives of Acetylgastrodin with potentially higher potency and better pharmacokinetic profiles. nih.govajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.gov QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for Acetylgastrodin and its analogues, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for chemical synthesis and laboratory testing. nih.gov These computational methods streamline the drug development process, reducing the reliance on time-consuming and expensive experimental screening. mdpi.com

Table 3: Application of In Silico Tools in Acetylgastrodin Research

Computational ToolFunctionExample MetricPotential Outcome for Acetylgastrodin
Molecular DockingPredicts the binding pose and affinity of a ligand to a protein target. biomedpharmajournal.orgBinding Energy (kcal/mol).Identify key binding interactions with targets like AChE and design derivatives with stronger binding. nih.gov
Molecular Dynamics SimulationSimulates the movement of atoms in a protein-ligand complex over time.Root Mean Square Deviation (RMSD).Confirm the stability of the predicted binding pose of Acetylgastrodin in its target. mdpi.com
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Blood-Brain Barrier (BBB) penetration score.Screen for drug-like properties and potential liabilities early in the design process. nih.gov

Development of Novel Delivery Systems for Preclinical Applications

A significant challenge in treating central nervous system (CNS) disorders is the efficient delivery of therapeutics across the blood-brain barrier (BBB). nih.gov Developing novel delivery systems for Acetylgastrodin is a critical research avenue to enhance its therapeutic efficacy. Nanoparticle-based drug delivery systems offer a promising solution. nih.govwikipedia.org

These systems use carriers, typically between 1 and 1000 nanometers in size, to encapsulate drugs, protecting them from degradation and improving their transport to target tissues. worldbrainmapping.orgmedsci.org For CNS applications, nanoparticles can be engineered to improve solubility, cross the BBB, and provide sustained release of the encapsulated drug. nih.gov Different types of nanoparticles, including polymeric, lipid-based, and inorganic nanoparticles, can be utilized. mdpi.comnih.gov

For example, polymeric nanoparticles made from materials like chitosan (B1678972) can offer sustained drug release, which is beneficial for chronic conditions like cognitive impairment. nih.gov Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are biocompatible and can enhance the transport of drugs into the brain. mdpi.com By loading Acetylgastrodin into such nanocarriers, it may be possible to increase its bioavailability in the brain, reduce the required dosage frequency, and minimize potential systemic side effects. worldbrainmapping.orgwikipedia.org Future preclinical studies should focus on developing and testing these advanced formulations to optimize the delivery and therapeutic impact of Acetylgastrodin.

Table 4: Overview of Nanoparticle Delivery Systems for Acetylgastrodin

Nanoparticle TypeCore MaterialKey Advantages for CNS DeliveryExample Application
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA, Chitosan).Controlled and sustained drug release, biocompatibility. mdpi.comnih.govSustained delivery of Acetylgastrodin to maintain therapeutic levels in the brain.
Lipid-Based NanoparticlesLipids (e.g., liposomes, solid lipid nanoparticles).High biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs, can enhance BBB penetration. mdpi.comImproving the solubility and brain uptake of Acetylgastrodin.
Inorganic NanoparticlesMetals (e.g., gold, iron oxide).Tunable physical properties, potential for combined imaging and therapy (theranostics). wikipedia.orgTracking the delivery of Acetylgastrodin to the brain while simultaneously delivering the therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Acetylgastrodin's neuroprotective mechanisms?

  • Methodological Answer :

  • In vitro models : Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) to assess oxidative stress markers (e.g., ROS levels via DCFH-DA assays) and mitochondrial function (JC-1 staining for membrane potential). Validate findings with knockout models for target pathways (e.g., Nrf2/ARE signaling) .
  • In vivo models : Rodent models of cerebral ischemia (MCAO) or neurodegenerative diseases (e.g., MPTP-induced Parkinson’s). Ensure standardized protocols for dosing, administration routes, and outcome measures (e.g., infarct volume quantification via TTC staining) .
  • Key Controls : Include sham-operated animals and vehicle-treated groups to isolate compound-specific effects. Use blinded assessments to minimize bias .

Q. How can researchers ensure reproducibility in Acetylgastrodin pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use LC-MS/MS for plasma/tissue quantification with deuterated internal standards (e.g., Acetylgastrodin-d4) to correct for matrix effects .
  • Parameters to Report : Include bioavailability (F%), half-life (t1/2), Cmax, and AUC0–t. Provide detailed protocols for blood sampling intervals and storage conditions .
  • Data Transparency : Share raw chromatograms and calibration curves in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy of Acetylgastrodin across preclinical studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify heterogeneity sources (e.g., dosage ranges, animal strains, or outcome measures). Apply statistical tools like funnel plots to detect publication bias .
  • Variable Isolation : Conduct sensitivity analyses to test if efficacy discrepancies arise from methodological differences (e.g., ischemia duration in MCAO models or solvent choices affecting solubility) .
  • Mechanistic Follow-Up : Use transcriptomics/proteomics to compare molecular pathways across conflicting studies. For example, conflicting antioxidant effects may stem from differential activation of Nrf2 vs. SOD1 pathways .

Q. What strategies optimize Acetylgastrodin’s bioavailability for CNS targeting?

  • Methodological Answer :

  • Formulation Screening : Test lipid-based nanoparticles (e.g., SLNs) or prodrug derivatives to enhance blood-brain barrier penetration. Use in situ perfusion models (e.g., rat brain) to quantify uptake efficiency .
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration-time profiles with biomarker data (e.g., hippocampal BDNF levels) to identify optimal dosing windows .
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., Gastrodin) to assess if acetylation improves stability or target engagement .

Q. How can multi-omics approaches elucidate Acetylgastrodin’s polypharmacology?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated neuronal cells to identify differentially expressed genes (e.g., neurotrophic factors or apoptosis regulators). Validate with qPCR .
  • Proteomics : Use SILAC-labeled cells and LC-MS/MS to map protein interaction networks (e.g., HDAC inhibition or kinase modulation) .
  • Data Integration : Apply pathway enrichment tools (e.g., DAVID, Metascape) to link omics findings to functional outcomes (e.g., neurogenesis or synaptic plasticity) .

Data Presentation and Validation Guidelines

Table 1 : Key Parameters for Reporting Acetylgastrodin Studies

ParameterRecommended MethodEvidence-Based Rationale
Purity VerificationHPLC-UV (≥98% purity threshold)Ensures batch consistency
In Vivo Dosingmg/kg, adjusted for bioavailabilityFacilitates cross-study comparisons
Statistical Powern ≥ 8/group (rodent studies)Reduces Type II error risk
Conflict ResolutionPre-registration on platforms like OSFMitigates selective reporting

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.